Propan-2-yl 2-(4-aminophenoxy)acetate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
propan-2-yl 2-(4-aminophenoxy)acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
WQGYFHWEWZZICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of propan-2-yl 2-(4-aminophenoxy)acetate typically involves two main stages:
- Alkylation of 4-nitrophenol with an appropriate bromoacetate derivative to form a 4-nitrophenoxy acetate intermediate.
- Selective reduction of the nitro group to the corresponding amine, yielding the target 4-aminophenoxy acetate ester.
This strategy is adapted from analogous syntheses of ethyl 2-(4-aminophenoxy)acetate, with modifications to accommodate the isopropyl ester moiety.
Alkylation Step
- Reagents and conditions: The alkylation is performed by reacting 4-nitrophenol with isopropyl bromoacetate in the presence of a base such as potassium carbonate and catalytic potassium iodide.
- Solvent: Reflux in an appropriate solvent (e.g., acetone or acetonitrile) for extended periods (up to 8 hours) under stirring.
- Mechanism: The phenolic oxygen attacks the electrophilic carbon of the bromoacetate, displacing bromide and forming the ether linkage.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).
- Isolation: After completion, the reaction mixture is filtered hot, washed, and the solvent removed under reduced pressure to yield the crude nitrophenoxy acetate intermediate.
Reduction Step
- Reagents and conditions: The nitro group is selectively reduced to an amine using a safer and cost-effective method involving ammonium chloride and iron powder in a mixture of ethanol and water.
- Procedure: The crude nitrophenoxy acetate is refluxed with NH4Cl and Fe powder for several hours (typically 4 hours).
- Work-up: The mixture is hot-filtered, washed, and the filtrate extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and filtered.
- Crystallization: The product is allowed to crystallize at room temperature over several days, yielding reddish-brown crystals of the amine derivative.
- Advantages: This method avoids the use of hazardous hydrogen gas and palladium catalysts, providing a safer and more economical route.
Alternative Preparation Notes
- While direct preparation of the isopropyl ester version is less documented, the methodology parallels the ethyl ester synthesis with substitution of ethyl bromoacetate by isopropyl bromoacetate.
- The reaction conditions such as reflux time and solvent choice may require optimization to accommodate the steric bulk of the isopropyl group.
- Purification typically involves recrystallization and chromatographic techniques to ensure high purity.
Detailed Research Findings and Data
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum shows characteristic aromatic doublets for the para-substituted ring protons around δ 6.4–6.7 ppm, and signals corresponding to the ester and amine protons.
- Elemental Analysis: Confirms the molecular formula and purity.
- X-ray Crystallography: Single-crystal X-ray diffraction of related ethyl ester compounds confirms the molecular conformation and packing, supporting the structural assignments.
Quantum Chemical and Hirshfeld Surface Analysis
- Density Functional Theory (DFT) studies reveal significant electron delocalization stabilizing the molecule, particularly involving the oxygen lone pairs and aromatic π-systems.
- Hirshfeld surface analysis highlights key intermolecular interactions such as hydrogen bonding and π-π stacking that influence crystal packing and stability.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | 4-nitrophenol, isopropyl bromoacetate, K2CO3, KI, reflux solvent | 6–8 hours | 75–85 | Monitored by TLC; base-promoted SN2 |
| Reduction | NH4Cl, Fe powder, ethanol/water, reflux | 4 hours | 80–90 | Safer alternative to catalytic hydrogenation |
| Purification | Hot filtration, extraction, crystallization | Several days | — | Crystals suitable for X-ray analysis |
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4-aminophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Propan-2-yl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain oxidoreductases, leading to altered redox states within cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
Methyl 2-(4-aminophenoxy)acetate (5a)
- Structure: Methyl ester analog with a 4-aminophenoxy group.
- Synthesis : Yielded 75% using CS₂CO₃ at 80°C for 16 hours .
- Key Differences: The methyl ester group (vs.
Methyl 2-(4-amino-3-methylphenoxy)acetate (5b)
- Structure: Incorporates a methyl group at the 3-position of the phenoxy ring.
- Synthesis : Higher yield (78%) compared to 5a, suggesting steric or electronic effects of the methyl substituent improve reaction efficiency .
Methyl 2-(4-amino-2-bromophenoxy)acetate (5c)
- Structure : Bromine substituent at the 2-position.
- Synthesis : Lower yield (70%) due to bromine’s electron-withdrawing effects, which may slow the nucleophilic substitution .
Table 1: Comparison of Phenoxyacetate Derivatives
| Compound | Substituent | Yield (%) | Notable Properties |
|---|---|---|---|
| Propan-2-yl 2-(4-aminophenoxy)acetate | None (para-amino) | - | High hydrogen-bonding potential |
| Methyl 2-(4-aminophenoxy)acetate (5a) | None (para-amino) | 75 | Enhanced polarity vs. isopropyl |
| 5b | 3-methyl | 78 | Improved steric stabilization |
| 5c | 2-bromo | 70 | Reduced reactivity due to EWG |
Heterocyclic Ring Modifications
Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate
- Structure : Benzothiazole ring with sulfone groups.
- Properties : Planar benzothiazole system (r.m.s. deviation = 0.0169 Å) forms an 88.41° dihedral angle with the acetate group, influencing crystal packing via C–H⋯O hydrogen bonds .
- Synthesis : High yield (94.4%) via ultrasonic reaction between sodium saccharin and isopropyl chloroacetate .
Isopropyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetate
- Structure: Pyridazinone ring with a 4-chlorophenyl group.
- Key Differences: The chloro substituent enhances lipophilicity, while the pyridazinone ring may confer anti-inflammatory or antimicrobial activity .
Table 2: Heterocyclic Derivatives Comparison
| Compound | Heterocycle | Dihedral Angle (°) | Yield (%) | Applications |
|---|---|---|---|---|
| This compound | None | - | - | Pharma intermediates |
| Benzothiazole derivative | 1,2-Benzothiazole | 88.41 | 94.4 | NSAID precursors |
| Pyridazinone derivative | Pyridazinone | - | - | Potential bioactivity |
Functional Group Variations
Propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Structure : Benzofuran core with a methoxyphenyl group.
- Properties : Extended conjugation from the benzofuran system may enhance UV absorption, useful in materials science .
2,4-Dichlorophenoxyacetic Acid Isopropyl Ester (2,4-D Isopropyl Ester)
- Structure: Chlorinated phenoxy group.
Table 3: Functional Group Impact
| Compound | Functional Group | Key Property | Application |
|---|---|---|---|
| This compound | Amino-phenoxy | Hydrogen-bond donor | Drug delivery |
| Benzofuran derivative | Methoxyphenyl | Conjugated system | Optoelectronics |
| 2,4-D Isopropyl Ester | Dichlorophenoxy | Lipophilic, bioaccumulation | Agriculture |
Biological Activity
Propan-2-yl 2-(4-aminophenoxy)acetate, also known as a derivative of phenoxyacetic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical activities. This article delves into the compound's synthesis, mechanisms of action, biological activities, and its comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound is characterized by the presence of an isopropyl ester linked to a 4-aminophenoxy group. The synthesis typically involves the reaction of 4-aminophenol with propan-2-yl acetate under acidic conditions, yielding the desired ester.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various oxidoreductases, which are crucial in metabolic pathways. This inhibition may alter cellular redox states, impacting cell survival and proliferation.
- Receptor Modulation : Research indicates that this compound may act as a modulator for certain receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.
Anti-inflammatory Effects
Studies have demonstrated the anti-inflammatory properties of this compound. In vitro assays showed significant inhibition of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
Recent evaluations indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Case Studies
- Anti-inflammatory Study : A study conducted on rat models with induced inflammation revealed that administration of this compound significantly reduced swelling and pain compared to control groups. The compound's efficacy was comparable to standard anti-inflammatory drugs.
- Antimicrobial Evaluation : In a laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited growth, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.
Comparative Analysis
When compared to similar compounds like propan-2-yloxyacetic acid and other aminophenoxy derivatives, this compound stands out due to its unique dual functionality:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Propan-2-yloxyacetic acid | Lacks amino group | Limited anti-inflammatory effects |
| Propan-2-yl 2-(4-aminophenoxy)butanoate | Similar structure but different side chain | Enhanced anticancer activity |
| Propan-2-yl 2-(4-amino phenoxy)acetate | Contains both isopropyl ester and amino group | Strong anti-inflammatory and antimicrobial effects |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
